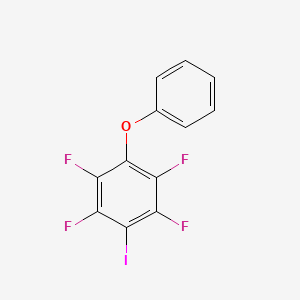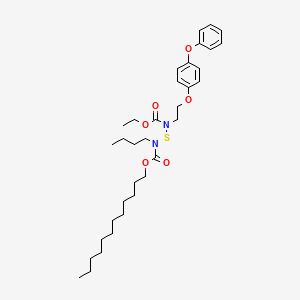![molecular formula C18H16N2O3 B14300565 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 113016-85-6](/img/structure/B14300565.png)
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a phenyl group
Preparation Methods
The synthesis of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(2-hydroxyethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Scientific Research Applications
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide can be compared with similar compounds such as:
- 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide
- 2-Cyano-3-(4-(diethylamino)phenyl)-N-(3-pyridinylmethyl)acrylamide These compounds share structural similarities but differ in their functional groups and overall chemical properties. The presence of the hydroxyethoxy group in this compound provides unique reactivity and potential applications compared to its analogs .
Properties
CAS No. |
113016-85-6 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(22)20-16-4-2-1-3-5-16)12-14-6-8-17(9-7-14)23-11-10-21/h1-9,12,21H,10-11H2,(H,20,22) |
InChI Key |
GWUVINNHFPSJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)

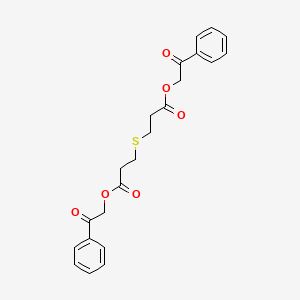
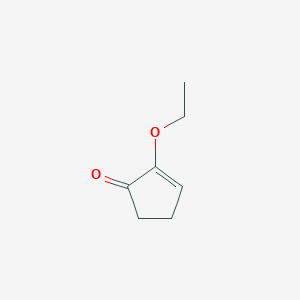
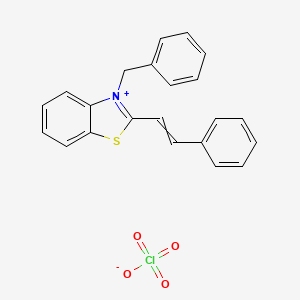
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
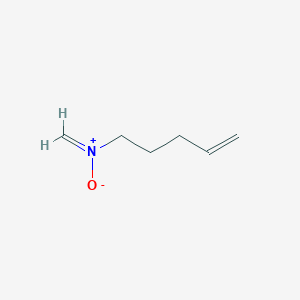

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
